![molecular formula C10H8FNO3 B5883638 5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione](/img/structure/B5883638.png)
5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione
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Overview
Description
5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, commonly known as phthalimide. This compound is characterized by the presence of a fluorine atom at the 5-position and a hydroxyethyl group at the 2-position. Isoindole-1,3-dione derivatives are significant in both biological and pharmaceutical contexts due to their diverse biological activities and structural versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione typically involves the condensation of phthalic anhydride with primary amines. One common method includes the reaction of phthalic anhydride with 2-aminoethanol in the presence of a fluorinating agent to introduce the fluorine atom at the desired position .
Industrial Production Methods
Industrial production methods for this compound often utilize green chemistry principles to minimize waste and enhance efficiency. For instance, the use of solvent-free conditions or environmentally benign solvents like water or ethanol is preferred. Catalysts such as silica-supported reagents can also be employed to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoindole-1,3-dione derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione: This compound is similar in structure but lacks the hydroxyethyl group.
2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione: This compound is similar but does not contain the fluorine atom.
Uniqueness
5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the hydroxyethyl group increases its solubility and potential for hydrogen bonding .
Properties
IUPAC Name |
5-fluoro-2-(2-hydroxyethyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVIMKHQUSKZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C2=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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